molecular formula C18H20N4O B12700270 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-87-2

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12700270
CAS No.: 82619-87-2
M. Wt: 308.4 g/mol
InChI Key: GLHMFFIHPQMXNL-UHFFFAOYSA-N
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Description

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is known for its unique chemical structure, which combines a phenol group with a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common method includes the reaction of p-N,N-diethylamino salicylaldehyde with substituted o-phenylenediamine or o-aminophenol. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent is a highly efficient protocol . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nitration using dilute nitric acid or halogenation using bromine in acetic acid are typical conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the triazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

2-(5-(Diethylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of a phenol group with a triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules .

Properties

CAS No.

82619-87-2

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[5-(diethylamino)-4-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C18H20N4O/c1-3-21(4-2)18-20-19-17(15-12-8-9-13-16(15)23)22(18)14-10-6-5-7-11-14/h5-13,23H,3-4H2,1-2H3

InChI Key

GLHMFFIHPQMXNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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